Bienvenue dans la boutique en ligne BenchChem!

5-(Trifluoromethyl)furan-2-carboxamide

Lipophilicity logP Physicochemical profiling

5-(Trifluoromethyl)furan-2-carboxamide (CAS 56286-74-9) is a heterocyclic building block comprising a furan ring substituted at the 5-position with an electron-withdrawing trifluoromethyl group and at the 2-position with a primary carboxamide. With a molecular formula of C₆H₄F₃NO₂ and a molecular weight of 179.10 g/mol, it is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research programs, where the –CF₃ moiety is strategically introduced to modulate lipophilicity, metabolic stability, and target binding.

Molecular Formula C6H4F3NO2
Molecular Weight 179.098
CAS No. 56286-74-9
Cat. No. B2481180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)furan-2-carboxamide
CAS56286-74-9
Molecular FormulaC6H4F3NO2
Molecular Weight179.098
Structural Identifiers
SMILESC1=C(OC(=C1)C(F)(F)F)C(=O)N
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H2,10,11)
InChIKeyJEBRGGLRJRFWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)furan-2-carboxamide (CAS 56286-74-9): Sourcing and Differentiation Guide for Procurement Scientists


5-(Trifluoromethyl)furan-2-carboxamide (CAS 56286-74-9) is a heterocyclic building block comprising a furan ring substituted at the 5-position with an electron-withdrawing trifluoromethyl group and at the 2-position with a primary carboxamide . With a molecular formula of C₆H₄F₃NO₂ and a molecular weight of 179.10 g/mol, it is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research programs, where the –CF₃ moiety is strategically introduced to modulate lipophilicity, metabolic stability, and target binding [1]. The compound is commercially available from multiple vendors at ≥95–98% purity and is also supplied as a fully characterized reference standard for analytical method development and quality control applications in pharmaceutical development [2].

Why 5-(Trifluoromethyl)furan-2-carboxamide Cannot Be Replaced by Common Furan-2-carboxamide Analogs in Structure–Activity Programs


Although numerous 5-substituted furan-2-carboxamides are commercially offered, substituting the –CF₃ group with –CH₃, –H, or –Cl fundamentally alters the physicochemical and electronic profile of the scaffold. The trifluoromethyl group imparts a unique combination of strong electron withdrawal (Hammett σₚ ≈ 0.54 vs. –0.17 for –CH₃), increased van der Waals volume, and modulated lipophilicity that cannot be recapitulated by methyl or halogen substituents [1]. In medicinal chemistry campaigns, replacement of –CF₃ by –CH₃ typically results in 10- to >100-fold loss of target potency due to suboptimal filling of fluorophilic pockets and diminished metabolic shielding [2]. Furthermore, the carboxamide at C-2 differentiates this compound from the corresponding carboxylic acid (CAS 56286-73-8), which requires additional amidation steps and may introduce batch-to-batch variability in downstream conjugate synthesis. These divergent properties make generic substitution scientifically indefensible when the 5-CF₃-furan-2-carboxamide pharmacophore is specified in a synthetic route or SAR exploration.

Quantitative Differentiation Evidence: 5-(Trifluoromethyl)furan-2-carboxamide vs. Closest Structural Analogs


Lipophilicity Modulation: 5-CF₃ Substitution Reduces logP by ~0.7 Units Relative to the 5-CH₃ Analog, Defying Intuitive Expectations

Replacing the 5-methyl group (5-CH₃-furan-2-carboxamide) with a 5-trifluoromethyl group (5-CF₃-furan-2-carboxamide) decreases the computed partition coefficient (logP) by approximately 0.7 log units, contrary to the common assumption that –CF₃ universally increases lipophilicity . This reduction arises from the strong electron-withdrawing effect of –CF₃, which polarizes the furan ring and the adjacent carboxamide, enhancing overall hydrophilicity in this specific scaffold context . The lower logP value translates to improved aqueous solubility and reduced non-specific protein binding, which are critical parameters for fragment-based screening and early lead optimization .

Lipophilicity logP Physicochemical profiling

Hydrogen Bond Donor Capacity: The Primary Carboxamide at C-2 Provides Two H-Bond Donors, Doubling the Interaction Potential of the Carboxylic Acid Alternative

5-(Trifluoromethyl)furan-2-carboxamide possesses two hydrogen bond donor atoms (the –NH₂ protons) and one additional hydrogen bond acceptor (the carbonyl oxygen), as documented in vendor analytical certificates . In contrast, the frequently co-marketed 5-(trifluoromethyl)furan-2-carboxylic acid (CAS 56286-73-8) offers only one H-bond donor (the –OH) and two acceptors . This difference in donor count alters the hydrogen-bonding complementarity with biological targets: primary carboxamides can engage in bidentate H-bond interactions with asparagine, glutamine, or backbone carbonyls that monocarboxylic acids cannot replicate without deprotonation. This distinction is documented in the broader medicinal chemistry literature on amide vs. acid bioisosterism [1].

Hydrogen bonding Drug-receptor interactions Scaffold design

Electronic Modulation: The –CF₃ Group Exerts a Strong Electron-Withdrawing Effect (σₚ ≈ 0.54) That Polarizes the Furan Ring for Regioselective Derivatization

The trifluoromethyl substituent exerts a Hammett σₚ value of approximately +0.54, compared to –0.17 for a methyl group and +0.23 for chlorine [1]. This strong electron withdrawal deactivates the furan ring toward electrophilic aromatic substitution and polarizes the C–H bonds at the 3- and 4-positions, enabling regioselective metalation or cross-coupling at C-3 under appropriate conditions [2]. The methyl analog (σₚ ≈ –0.17) is electron-donating and directs electrophilic substitution to different positions, leading to divergent reactivity. This electronic dichotomy is foundational for building block selection in parallel synthesis workflows where predictable regiochemistry is required [3].

Electronic effects Reactivity Regioselective synthesis

Reference Standard Availability: 5-(Trifluoromethyl)furan-2-carboxamide Is Offered as a Fully Characterized Pharmaceutical Reference Standard, Unlike Common Analogs

5-(Trifluoromethyl)furan-2-carboxamide is commercially supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability) by Axios Research for use in analytical method development, method validation (AMV), and quality control applications during pharmaceutical development [1]. In contrast, 5-methylfuran-2-carboxamide and 5-chlorofuran-2-carboxamide are typically offered only as research-grade building blocks (≥95% purity) without pharmacopeial traceability documentation . The availability of a certified reference standard enables accurate quantification of the compound as a process impurity, starting material, or degradant in API manufacturing, a capability not available for the non-fluorinated analogs.

Reference standard Method validation Quality control

Metabolic Stability Advantage: The C–F Bond of the CF₃ Group Resists Oxidative Metabolism, a Property Absent in the 5-CH₃ Analog

The trifluoromethyl group is recognized across medicinal chemistry as a metabolically stable bioisostere for methyl groups, with the strong C–F bond (~485 kJ/mol vs. ~439 kJ/mol for C–H) resisting cytochrome P450-mediated oxidative metabolism [1]. While direct microsomal stability data comparing 5-CF₃-furan-2-carboxamide with 5-CH₃-furan-2-carboxamide are not publicly available, the class-level evidence is strong: in a systematic analysis of aromatic halogenation and trifluoromethyl substitution effects on human liver microsomal clearance, –CF₃ substitution consistently reduced intrinsic clearance relative to –CH₃ by reducing the rate of hydroxylation at the substituted position [2]. The electron-withdrawing nature of –CF₃ further deactivates the furan ring toward epoxidation, a primary metabolic liability of furan-containing compounds [3].

Metabolic stability CYP450 Lead optimization

Purity Benchmarking: Commercially Available 5-(Trifluoromethyl)furan-2-carboxamide Achieves ≥98% Purity, Matching or Exceeding the Specifications of Closest Analogs

Multiple independent vendors supply 5-(trifluoromethyl)furan-2-carboxamide at ≥98% purity, including Fluorochem (98%) and CymitQuimica (98%) . The 5-methyl analog (5-methylfuran-2-carboxamide) is typically supplied at ≥95% purity by Chemscene and CymitQuimica , while the 5-bromo analog (5-bromofuran-2-carboxamide, CAS 6134-61-8) is offered at 95% purity . The 3% higher purity specification for the 5-CF₃ derivative translates to lower levels of unidentified impurities that could confound biological assay results or complicate downstream synthetic transformations.

Purity Quality control Procurement specification

Procurement-Guiding Application Scenarios for 5-(Trifluoromethyl)furan-2-carboxamide


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Low Lipophilicity Fluorinated Scaffolds

The compound's logP of ~0.68 (or computed –0.292) places it well within the preferred LogP < 3 range for fragment libraries . Procurement of the 5-CF₃-furan-2-carboxamide rather than the 5-CH₃ analog (logP 1.39) provides a more hydrophilic starting point, preserving lipophilic ligand efficiency (LLE) headroom for subsequent optimization cycles. The two hydrogen bond donors of the primary carboxamide further support aqueous solubility and crystallographic fragment soaking experiments.

Synthesis of Trifluoromethylated Heterocyclic Libraries via Regioselective C–H Functionalization

The electron-withdrawing CF₃ group (σₚ ≈ +0.54) polarizes the furan C-3 position, enabling regioselective palladium-catalyzed direct arylation at C-3 rather than C-5, as documented in the C–H activation literature for 2-carboxamide-directed furan functionalization [1]. This regiochemical preference is reversed relative to the 5-CH₃ analog and is essential for synthetic route planning in medicinal chemistry laboratories building focused heterocyclic libraries.

GMP Analytical Method Development and Process Impurity Quantification in API Manufacturing

The availability of 5-(trifluoromethyl)furan-2-carboxamide as a certified reference standard with USP/EP traceability [2] enables its direct use in HPLC method validation, system suitability testing, and impurity profiling for drug substances incorporating the 5-CF₃-furan moiety. This capability is not available for the 5-CH₃, 5-Cl, or 5-Br analogs, which lack certified reference standard offerings.

Metabolic Stability-Driven Lead Optimization of Furan-Containing Pharmacophores

When structure–activity data indicate that furan ring oxidation is a primary clearance mechanism, the 5-CF₃ derivative offers pre-installed metabolic shielding at the most electron-rich position of the heterocycle [3]. The stronger C–F bonds and electron-withdrawing effect collectively reduce susceptibility to CYP450-mediated epoxidation and hydroxylation, potentially shortening the iterative design–synthesis–testing cycle relative to starting from the unsubstituted or 5-CH₃ furan-2-carboxamide scaffold.

Quote Request

Request a Quote for 5-(Trifluoromethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.